molecular formula C19H17ClFN3O3S B2374805 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 921555-03-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2374805
CAS No.: 921555-03-5
M. Wt: 421.87
InChI Key: DDBCYLWORYAVJR-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClFN3O3S and its molecular weight is 421.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and investigated for their cytotoxic activity against human cell lines and antimicrobial properties. These derivatives exhibit significant cytotoxic activity against lung (A-549) and liver (HepG2) carcinoma cell lines, with some compounds demonstrating higher potency than reference drugs. This indicates a potential application in developing novel antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives have shown promise in the prevention of human HIV-1 infection. The synthesis of novel compounds, characterized by NMR, MS, and IR techniques, has provided candidate compounds for drug development, indicating a potential application in HIV-1 infection prevention (De-ju, 2015).

Antitubercular Agent

N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been investigated for its potential as an antitubercular agent. The compound's inhibitory action against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis has been studied, providing insights into its plausible inhibitory action (Purushotham & Poojary, 2018).

Dementia Treatment

AND-1184, a compound structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, has been studied for its potential as an Active Pharmaceutical Ingredient (API) for the treatment of dementia. The compound's structure and behavior were characterized using single-crystal X-ray and solid-state NMR techniques, indicating its potential application in dementia treatment (Pawlak et al., 2021).

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c1-13-12-16(6-7-17(13)21)28(26,27)22-10-11-24-19(25)9-8-18(23-24)14-2-4-15(20)5-3-14/h2-9,12,22H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBCYLWORYAVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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